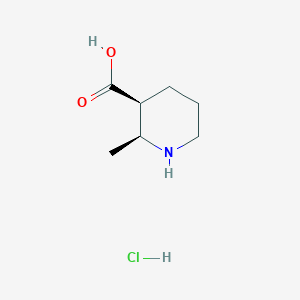

(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules. The presence of the carboxylic acid and hydrochloride groups further enhances its reactivity and solubility, making it a valuable intermediate in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method includes the reduction of a 2,3-disubstituted piperidine derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium or platinum catalyst under mild temperatures and pressures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction processes using specific reductases can be employed to convert the precursor molecules into the desired chiral product. This method is advantageous due to its high efficiency and environmentally friendly nature.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form different piperidine derivatives.

Substitution: The hydrochloride group can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, which can be further functionalized for use in pharmaceuticals and other applications.

Aplicaciones Científicas De Investigación

(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and receptor binding.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological conditions.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The piperidine ring allows for strong binding interactions, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,3S)-3-hydroxy-2-piperidinecarboxylic acid hydrochloride

- (2S,3S)-H-Abu(3-N3)-OH hydrochloride

Uniqueness

(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Actividad Biológica

(2S,3S)-2-methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in medicinal chemistry based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C7H13NO2 and features a piperidine ring with a methyl group at the second carbon and a carboxylic acid functional group at the third carbon. Its unique stereochemistry contributes to its biological properties, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's disease. Its mechanism may involve modulation of neurotransmitter systems, particularly through interactions with NMDA receptors .

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which can help mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals.

- Antimicrobial Properties : Initial investigations suggest that (2S,3S)-2-methylpiperidine-3-carboxylic acid may possess antimicrobial activity against certain pathogens. However, further research is needed to establish its efficacy and mechanism of action in this regard.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may act as an antagonist at NMDA receptors, which are critical in mediating excitatory neurotransmission in the brain. This interaction could provide therapeutic benefits in conditions characterized by excessive neuronal excitability .

- Enzyme Interaction : It may also inhibit specific enzymes involved in metabolic pathways, contributing to its neuroprotective and antioxidant effects. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions with target enzymes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylpiperidine | Piperidine ring with a methyl group | Lacks carboxylic acid functionality |

| 2-Piperidinylacetic Acid | Piperidine ring with an acetic acid group | Different functional group affecting reactivity |

| 3-Hydroxypiperidine | Hydroxyl group on the piperidine ring | Introduces hydrogen bonding capabilities |

| 4-Aminopiperidine | Amino group on the piperidine ring | Basic properties affecting biological interactions |

The presence of both a methyl group and a carboxylic acid distinguishes (2S,3S)-2-methylpiperidine-3-carboxylic acid from these compounds, contributing to its unique biological activities and potential applications.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Neuroprotective Study : A study evaluated the compound's ability to protect against NMDA-induced neuronal damage in murine models. Results indicated that the compound significantly reduced cell death compared to control groups, suggesting its potential as a neuroprotective agent .

- Antioxidant Evaluation : Another investigation assessed the antioxidant capacity using assays measuring free radical scavenging activity. The results demonstrated that (2S,3S)-2-methylpiperidine-3-carboxylic acid exhibited substantial antioxidant properties comparable to established antioxidants like vitamin C.

- Antimicrobial Screening : Preliminary antimicrobial assays revealed that the compound displayed activity against several bacterial strains, although further studies are required to elucidate its spectrum of activity and mechanism.

Propiedades

IUPAC Name |

(2S,3S)-2-methylpiperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNYEWGRLZUUDY-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.